Product packaging for Entecavir Impurity 5(Cat. No.:CAS No. 84868-56-4)

Entecavir Impurity 5

Cat. No.: B601560
CAS No.: 84868-56-4
M. Wt: 304.39
Attention: For research use only. Not for human or veterinary use.
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Description

Entecavir Impurity 5 is a characterized chemical reference standard essential for the analysis and quality control of the active pharmaceutical ingredient (API) Entecavir, an antiviral medication used in the treatment of chronic hepatitis B virus infection . This impurity standard is critical for ensuring product safety and compliance in pharmaceutical development. It is primarily used for analytical purposes, including method development, method validation (AMV), and routine Quality Control (QC) testing during the synthesis and formulation stages of drug production . Furthermore, it serves as a vital component in regulatory submissions such as Abbreviated New Drug Applications (ANDA), helping to establish traceability against pharmacopeial standards like those from the USP or EP where applicable . The product is strictly intended for analytical and research use and is not manufactured or certified for human or veterinary drug application. Researchers should consult the safety data sheet (SDS) prior to use and adhere to safe laboratory practices, including wearing appropriate personal protective equipment and working in a well-ventilated area .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20O2 B601560 Entecavir Impurity 5 CAS No. 84868-56-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxy-4-[methoxy(diphenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O2/c1-22-20-15-13-19(14-16-20)21(23-2,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPYPMBVSRLTGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Origin and Formation Pathways of Entecavir Impurity 5

Synthesis-Related Impurity Formation

The multi-step synthesis of Entecavir, a complex carbocyclic nucleoside analogue, presents several opportunities for impurity generation. organicchemistry.eu The formation of synthesis-related impurities can be traced back to the starting materials, intermediate stages, and specific reaction conditions.

Raw Material Impurities Precursors

The synthesis of Entecavir can start from various raw materials, including D-ribose, (S)-(+)-carvone, or through the functionalization of sodium cyclopentadienyl. organicchemistry.euresearchgate.netthieme-connect.com Impurities present in these initial building blocks can be carried through the synthetic route and may react to form new impurities. For instance, an impurity in a key starting material could possess a similar structure to the intended molecule, leading it to undergo subsequent reactions alongside the main compound, ultimately resulting in a structurally related impurity in the final product.

Intermediate Reaction By-products

Throughout the synthesis of Entecavir, numerous chemical intermediates are formed. Side reactions or incomplete conversions at any stage can lead to the generation of by-products. Key transformations in Entecavir synthesis include the construction of the cyclopentane (B165970) core, diastereoselective reductions, epoxidations, and the crucial Mitsunobu reaction to couple the carbocyclic core with a guanine derivative. organicchemistry.euub.edu A failure to achieve complete stereoselectivity or the occurrence of a competing reaction pathway during these steps can result in the formation of isomers or other related substances that may be difficult to separate from the final API.

Process Deviations Leading to Impurity Generation

Adherence to validated manufacturing processes is essential for controlling impurity profiles. Deviations from established parameters such as temperature, reaction time, pH, or the purity of reagents and solvents can significantly impact the types and levels of impurities formed. nih.gov Such excursions can alter reaction kinetics, favoring the formation of by-products or degradation products that would otherwise be present in negligible amounts.

Role of Specific Synthetic Steps in Impurity 5 Formation
Synthetic Stage Potential Impurity Generation Mechanism
Starting Material Contaminants in raw materials like D-ribose or carvone are carried through.
Core Synthesis Incomplete cyclization or side reactions leading to isomeric carbocycles.
Stereoselective Steps Formation of diastereomers due to incomplete stereocontrol during reductions or epoxidations. researchgate.net
Mitsunobu Coupling Generation of by-products from the reaction of the phosphine reagent. researchgate.net
Deprotection Incomplete removal of protecting groups or side reactions under acidic/basic conditions.

Degradation Pathways Leading to Entecavir Impurity 5

Entecavir, like many complex organic molecules, can degrade under certain environmental conditions, leading to the formation of degradation products. veeprho.com Forced degradation studies are used to understand these pathways.

Excipient Compatibility and Impurity 5 Formation

The interaction between an active pharmaceutical ingredient and the excipients used in its formulation is a critical factor in ensuring the stability and purity of the final drug product. Investigations into Entecavir have revealed specific incompatibilities and compatibilities that influence its degradation profile, although it is crucial to distinguish these degradation products from process-related impurities such as this compound.

Interaction with Lactose (B1674315) Monohydrate

Studies have demonstrated a significant chemical incompatibility between Entecavir and lactose monohydrate. ub.edugoogle.comjuniperpublishers.comresearchgate.net This interaction is not, however, the source of this compound. Instead, the degradation of Entecavir in the presence of lactose is attributed to the Maillard reaction. This reaction occurs between the primary amine group in the Entecavir molecule and the reducing sugar, lactose. wisdomlib.org

The Maillard reaction leads to the formation of various degradation products, often referred to as lactose adducts, which are distinct from Impurity 5. The reaction is accelerated under acidic conditions and at elevated temperatures, leading to a notable loss of the active ingredient. wisdomlib.org Due to this incompatibility, it is recommended to substitute lactose monohydrate with a non-reducing sugar excipient in solid dosage formulations of Entecavir to ensure product stability. ub.edu

Compatibility with Other Pharmaceutical Excipients

To avoid the degradation pathway observed with lactose, compatibility studies have identified several excipients that are stable when formulated with Entecavir. These studies, employing methods such as thermal analysis and High-Performance Liquid Chromatography (HPLC), have confirmed the compatibility of Entecavir with the following common excipients:

Microcrystalline cellulose (B213188) ub.edugoogle.comjuniperpublishers.com

Crospovidone ub.edugoogle.comjuniperpublishers.com

Titanium dioxide ub.edujuniperpublishers.com

Magnesium stearate (B1226849) ub.edujuniperpublishers.com

Hypromellose ub.edujuniperpublishers.com

Polyethylene glycol ub.edujuniperpublishers.com

Povidone ub.edujuniperpublishers.com

Mannitol (B672) ub.edugoogle.comresearchgate.net

Mannitol, in particular, has been highlighted as a suitable soluble diluent to replace lactose monohydrate, showing no chemical interaction with Entecavir even under stress conditions. ub.edugoogle.com The use of these compatible excipients ensures that the formulation itself does not contribute to the generation of impurities, allowing for a greater focus on controlling process-related impurities like Impurity 5 during the manufacturing of the API.

Table 1: Compatibility of Entecavir with Common Pharmaceutical Excipients
ExcipientCompatibility StatusNotes
Lactose MonohydrateIncompatibleForms Maillard reaction adducts, leading to API degradation. ub.eduwisdomlib.org
Microcrystalline CelluloseCompatibleNo evidence of chemical interaction. ub.edujuniperpublishers.com
CrospovidoneCompatibleNo evidence of chemical interaction. ub.edujuniperpublishers.com
PovidoneCompatibleNo evidence of chemical interaction. ub.edujuniperpublishers.com
Magnesium StearateCompatibleNo evidence of chemical interaction. ub.edujuniperpublishers.com
MannitolCompatibleRecommended as a stable replacement for lactose monohydrate. ub.edugoogle.com

Influence of Manufacturing Process Parameters on Impurity 5 Levels

This compound is identified as 3',5'-Di-O-benzyl Entecavir, a process-related impurity that arises during the chemical synthesis of Entecavir. It is an intermediate in which the hydroxyl groups of the cyclopentyl moiety are protected by benzyl groups. The presence of this impurity in the final product is a direct result of an incomplete deprotection (debenzylation) step. Therefore, controlling its levels is entirely dependent on the optimization and control of the manufacturing process.

Solvent Effects on Impurity Profile

The choice of solvent is critical during both the reaction and the subsequent purification stages. In the synthesis of Entecavir, various organic solvents such as tetrahydrofuran (THF), methanol, and ethyl acetate (B1210297) are employed. For the debenzylation step, a solvent system must be chosen that facilitates the complete removal of the benzyl protecting groups. Inadequate solubility of the protected intermediate or the catalyst in the chosen solvent can lead to an incomplete reaction, leaving residual Impurity 5.

Furthermore, during purification, the solvent system used for recrystallization plays a pivotal role. An ideal solvent or solvent mixture will maximize the solubility of Entecavir while minimizing the solubility of Impurity 5, allowing the impurity to be effectively purged during filtration. mt.com For instance, processes for preparing Entecavir describe recrystallization from solvents like methanol to achieve high purity. The efficiency of this step is paramount in removing residual protected intermediates.

Temperature and Reaction Time Controls

Temperature and reaction time are fundamental parameters that must be strictly controlled to ensure the complete conversion of intermediates and minimize impurity formation. The debenzylation step in Entecavir synthesis is particularly sensitive to these parameters.

Temperature: The reaction must be conducted at a temperature that provides sufficient energy to drive the deprotection to completion without causing thermal degradation of the Entecavir molecule itself. Insufficient temperature can result in a sluggish or incomplete reaction, leading to higher levels of residual Impurity 5. Conversely, excessive heat can promote side reactions and the formation of other, degradation-related impurities.

Reaction Time: The duration of the debenzylation reaction must be adequate to ensure that all molecules of the di-O-benzyl intermediate have reacted. The reaction progress is typically monitored using in-process controls like HPLC. The reaction is only considered complete when the level of Impurity 5 falls below a predefined limit. Prematurely quenching the reaction will invariably result in a final product contaminated with unacceptable levels of this intermediate.

Purification Step Efficiency and Residual Impurity 5

The final purification of Entecavir is the ultimate control point for removing any residual Impurity 5 that may persist after the reaction step. The primary methods for purifying the final API are recrystallization and chromatography.

Recrystallization: This is a powerful technique for removing impurities from solid compounds. mt.com The process involves dissolving the crude Entecavir (containing Impurity 5) in a suitable hot solvent and allowing it to cool slowly. The Entecavir product will crystallize out of the solution in a pure form, while Impurity 5, being structurally different, will ideally remain dissolved in the mother liquor. The efficiency of this step depends on the solvent system chosen, the cooling rate, and the final temperature. Multiple recrystallization steps may be necessary to reduce Impurity 5 to within specification limits.

Chromatography: High-Performance Liquid Chromatography (HPLC) is not only an analytical tool for detecting impurities but can also be used on a preparative scale for purification. For Entecavir, Reverse-Phase HPLC (RP-HPLC) methods have been developed that can effectively separate the main compound from its various impurities, including process-related ones. juniperpublishers.comgoogle.com The resolution between the Entecavir peak and the Impurity 5 peak in an HPLC chromatogram is a measure of the separation efficiency. Methods demonstrating good resolution are essential for both quality control and potential preparative purification to ensure a final product with high purity. juniperpublishers.com

Table 2: Manufacturing Parameters for Controlling this compound
ParameterObjectiveKey Considerations
Solvent Selection Ensure complete reaction and efficient purification.- Solvent for debenzylation must fully dissolve reactants.
  • Recrystallization solvent should have high solubility for Entecavir and low solubility for Impurity 5. mt.com
  • Temperature Control Drive debenzylation to completion without causing degradation.- Must be high enough for complete reaction but low enough to prevent side-product formation.
    Reaction Time Allow for complete conversion of the intermediate.- Monitored by in-process HPLC to ensure Impurity 5 is below the specified limit before work-up.
    Purification Efficiency Remove residual Impurity 5 from the final API.- Optimization of recrystallization conditions (solvent, cooling profile).
  • Use of chromatographic methods with high resolution between Entecavir and Impurity 5. juniperpublishers.comgoogle.com
  • Structural Characterization Methodologies for Entecavir Impurity 5

    Spectroscopic Techniques for Structural Elucidation

    Spectroscopic analysis provides fundamental information regarding the molecular structure, functional groups, and molecular mass of an impurity. For Entecavir Impurity 5, a suite of techniques is employed to confirm its identity as 1-methoxy-4-[methoxy(diphenyl)methyl]benzene. echemi.com

    Table 1: Spectroscopic and Chemical Data for this compound (CAS 84868-56-4)

    ParameterFindingSource(s)
    Chemical Name 1-methoxy-4-[methoxy(diphenyl)methyl]benzene echemi.com
    CAS Number 84868-56-4 echemi.comsynzeal.comveeprho.comguidechem.com
    Molecular Formula C₂₁H₂₀O₂ echemi.comsynzeal.comguidechem.com
    Molecular Weight 304.4 g/mol echemi.comsynzeal.comguidechem.com
    Exact Mass 304.1463 echemi.com

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural confirmation of chemical compounds. While specific spectral data for this compound is not widely published, a full structural characterization would rely on both ¹H and ¹³C NMR. This technique is indispensable for identifying unknown impurities and confirming the structure of reference standards. The analysis would reveal characteristic signals corresponding to the aromatic protons on the three benzene (B151609) rings and the protons of the two distinct methoxy (B1213986) groups in the molecule. The integration and splitting patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, would provide an unambiguous map of the molecule's carbon-hydrogen framework, confirming its identity as 1-methoxy-4-[methoxy(diphenyl)methyl]benzene.

    Mass spectrometry (MS) is a cornerstone for determining the molecular weight and fragmentation pattern of pharmaceutical impurities. veeprho.com Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are frequently used for the detection and identification of impurities in Entecavir. researchgate.netresearchgate.net For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing an exact mass measurement. The measured exact mass of 304.1463 Da corresponds to the molecular formula C₂₁H₂₀O₂. echemi.com Further analysis using tandem MS (MS/MS) would involve fragmentation of the parent ion to produce a characteristic spectrum that helps confirm the connectivity of the atoms within the structure. ijper.org

    Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule. The characterization of Entecavir and its related substances often involves IR spectroscopy to confirm structural features. medicalresearchjournal.org For this compound, the IR spectrum would be expected to show characteristic absorption bands for its specific functional groups. Key expected peaks would include those for aromatic C-H stretching, C=C stretching within the benzene rings, and the characteristic C-O stretching of the ether linkages from the two methoxy groups. This technique serves as a valuable orthogonal method to corroborate the findings from NMR and mass spectrometry.

    Ultraviolet-Visible (UV-Vis) spectroscopy is based on the absorption of UV or visible light by a molecule, which is characteristic of the chromophores present. ijcrt.org The aromatic rings in this compound act as chromophores, resulting in distinct UV absorption maxima. While a specific spectrum for this impurity is not detailed in the available literature, UV detection is a fundamental component of the HPLC methods used for its separation and quantification. juniperpublishers.comlupinepublishers.com Analytical methods for Entecavir and its impurities commonly use a detection wavelength of approximately 254 nm, which is effective for detecting compounds containing aromatic systems. lupinepublishers.comgoogle.com The UV spectrum of the isolated impurity would be recorded to determine its specific absorption maximum (λmax) and to support its identification. dissolutiontech.com

    Chromatographic Separation for Isolation and Purity Assessment

    Chromatographic techniques are essential for separating impurities from the main API and from each other, allowing for their isolation and subsequent characterization.

    High-Performance Liquid Chromatography (HPLC) is the primary technique for both the analysis and isolation of impurities in the pharmaceutical industry. juniperpublishers.com Preparative HPLC is specifically designed to isolate and purify sufficient quantities of a target compound, such as an impurity, for comprehensive structural elucidation by techniques like NMR. sci-hub.se

    The separation of Entecavir from its various process-related and degradation impurities is typically achieved using a reversed-phase HPLC (RP-HPLC) method. lupinepublishers.com The development of a preparative method involves scaling up an analytical method, optimizing parameters such as column size, mobile phase composition, and flow rate to achieve the desired separation and yield. Once isolated, the pure fraction of this compound can be collected for definitive structural analysis.

    Table 2: Typical RP-HPLC Parameters for the Separation and Isolation of Entecavir Impurities

    ParameterDescriptionSource(s)
    Stationary Phase (Column) Octadecylsilane (C18) bonded silica (B1680970) (e.g., 150 x 4.6 mm, 3.5 µm for analytical; larger dimensions for preparative) lupinepublishers.comgoogle.com
    Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., water) and an organic modifier (e.g., acetonitrile) google.cominnovareacademics.in
    Flow Rate Typically 1.0 mL/min for analytical methods; scaled up for preparative chromatography lupinepublishers.comgoogle.com
    Column Temperature Controlled, often around 30-40 °C google.com
    Detection UV spectrophotometry, typically at 254 nm lupinepublishers.comgoogle.com

    Ultra-Performance Liquid Chromatography (UPLC) in Structural Confirmation

    Ultra-Performance Liquid Chromatography (UPLC) is a highly sensitive and rapid separation technique that plays a crucial role in the analysis of pharmaceutical impurities. researchgate.netbiomedres.us Its application in the structural confirmation of this compound involves its coupling with mass spectrometry (MS), a technique referred to as UPLC-MS/MS. researchgate.netmdpi.com This hyphenated technique provides both chromatographic separation and mass-based identification, offering a robust platform for impurity profiling. researchgate.netmdpi.com

    In the context of Entecavir and its related substances, UPLC-MS/MS methods have been developed for their simultaneous determination in various matrices, including rat plasma. rsc.org These methods are valued for their selectivity and sensitivity, allowing for the detection and quantification of compounds at very low concentrations. rsc.org For instance, a UPLC-MS/MS method demonstrated linearity for Entecavir over a concentration range of 0.5–80 ng mL−1, with a lower limit of quantitation (LLOQ) of 0.5 ng mL−1. rsc.org Such sensitivity is vital for detecting trace-level impurities.

    The selection of an appropriate chromatographic column is critical for achieving effective separation. For the analysis of polar compounds like Entecavir and its impurities, a hydrophilic interaction chromatography (HILIC) column is often employed. rsc.org The mobile phase composition is also optimized to ensure efficient separation. rsc.org

    Table 1: UPLC Method Parameters for Entecavir Analysis

    ParameterCondition
    Instrument Ultra-Performance Liquid Chromatography system coupled with a mass spectrometer
    Column Hydrophilic Interaction Chromatography (HILIC)
    Mobile Phase Optimized mixture of organic solvent and aqueous buffer
    Detection Tandem Mass Spectrometry (MS/MS)
    Linearity Range (Entecavir) 0.5–80 ng mL−1
    LLOQ (Entecavir) 0.5 ng mL−1

    Elemental Analysis and Formula Confirmation (Methodological Aspects)

    Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, which is essential for confirming its empirical and molecular formula. intertek.com In the pharmaceutical industry, elemental analysis is crucial for identifying inorganic impurities that may be present in the final drug product. thermofisher.comthermofisher.com These impurities can originate from various sources, including catalysts used in synthesis, manufacturing equipment, or packaging materials. thermofisher.comthermofisher.com

    Modern analytical techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) are the standard methods for elemental impurity analysis. thermofisher.compharmtech.com These techniques offer high sensitivity and can detect a wide range of elements at trace levels. pharmtech.com Regulatory bodies like the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH) have established guidelines (USP <232> and ICH Q3D) that set limits for acceptable levels of elemental impurities in drug products. thermofisher.com

    For a specific compound like Entecavir, elemental analysis provides the percentage composition of elements such as carbon, hydrogen, nitrogen, and oxygen. For Entecavir monohydrate (C₁₂H₁₅N₅O₃·H₂O), the theoretical elemental composition is approximately C, 48.81%; H, 5.80%; N, 23.72%; and O, 21.67%. medkoo.comscielo.br By comparing the experimentally determined elemental composition of an impurity with the theoretical values of suspected structures, its molecular formula can be confirmed.

    Table 2: Theoretical Elemental Composition of Entecavir Monohydrate

    ElementPercentage (%)
    Carbon (C)48.81
    Hydrogen (H)5.80
    Nitrogen (N)23.72
    Oxygen (O)21.67

    Advanced Techniques in Impurity Structural Confirmation

    The structural elucidation of pharmaceutical impurities often requires a combination of advanced analytical techniques to provide a comprehensive and unambiguous characterization. synthinkchemicals.com Beyond UPLC and elemental analysis, several other powerful methods are employed.

    Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), is indispensable for determining the precise molecular weight of an impurity, which in turn helps in deducing its molecular formula. synthinkchemicals.com Techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) provide both separation and identification capabilities. biomedres.ussynthinkchemicals.com

    Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for structural elucidation. synthinkchemicals.com Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in a molecule, allowing for the determination of its connectivity and stereochemistry. A patent for the preparation of Entecavir reports ¹HNMR and ¹³CNMR data for the compound. google.com

    Spectroscopic Methods such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy are also valuable. researchgate.netnih.gov FTIR provides information about the functional groups present in a molecule, while Raman spectroscopy can be used to identify and quantify polymorphic impurities. researchgate.netnih.gov For instance, Raman spectroscopy has been used to quantify the anhydrous form of Entecavir as an impurity in the monohydrate form. nih.gov

    The integration of these advanced techniques provides a multi-faceted approach to impurity characterization, ensuring a thorough understanding of the impurity's structure.

    Table 3: Advanced Analytical Techniques for Impurity Characterization

    TechniqueInformation Provided
    High-Resolution Mass Spectrometry (HRMS) Precise molecular weight and molecular formula
    Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information (connectivity, stereochemistry)
    Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups
    Raman Spectroscopy Identification and quantification of polymorphs

    Advanced Analytical Methodologies for Detection and Quantification of Entecavir Impurity 5

    Chromatographic Method Development and Optimization

    The development of a robust chromatographic method is essential for accurately separating and quantifying Entecavir Impurity 5 from the main Entecavir compound and other related substances. The goal is to create a method that is sensitive, specific, and reproducible, adhering to the stringent guidelines set by regulatory bodies. nih.govjournalbji.com

    Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely employed technique for the analysis of Entecavir and its impurities due to its versatility and efficiency in separating compounds with varying polarities. researchgate.netresearchgate.net

    The choice of the stationary phase is a critical first step in method development. For the analysis of Entecavir and its impurities, C18 (octadecylsilyl) columns are overwhelmingly the preferred choice. researchgate.netnih.govjuniperpublishers.comasianpubs.orgresearchgate.netresearchgate.net These columns feature a non-polar stationary phase that effectively retains the moderately polar Entecavir and its related impurities, allowing for their separation based on subtle differences in hydrophobicity.

    Several studies report the successful use of various C18 columns, with common dimensions being 250 mm x 4.6 mm or 150 mm x 4.6 mm, and particle sizes of 3.5 µm or 5 µm. researchgate.netnih.govjuniperpublishers.comasianpubs.orgresearchgate.net The high surface area and carbon load of these columns provide the necessary retention and selectivity to achieve baseline separation between the main drug peak and the peaks of its impurities, including Impurity 5. juniperpublishers.comresearchgate.net

    Table 1: Commonly Used RP-HPLC Columns for Entecavir Impurity Analysis

    Column NameDimensionsParticle Size
    WATERS C18 nih.gov250 mm x 4.6 mm5 µm
    Phenomenex C18 researchgate.net250 mm x 4.6 mm5 µm
    Gemini C18 researchgate.net150 mm x 4.6 mm5 µm
    XTerra® C18 asianpubs.org250 mm x 4.6 mm5 µm
    C18 ODS Hypersil researchgate.netjcsp.org.pk150 mm x 4.6 mm5 µm

    The mobile phase composition is meticulously optimized to achieve the desired separation. A typical RP-HPLC setup for Entecavir impurity analysis involves a binary mobile phase system consisting of an aqueous component (Mobile Phase A) and an organic modifier (Mobile Phase B).

    Mobile Phase A is usually an aqueous buffer, such as phosphate or acetate (B1210297) buffer, with the pH adjusted to control the ionization state of the analytes and improve peak shape. researchgate.netresearchgate.netresearchgate.net For instance, one method uses a mobile phase of water with pH adjusted to 3.0 with glacial acetic acid. researchgate.net Another employs a 10 mM phosphate buffer. researchgate.netjcsp.org.pk

    Mobile Phase B is typically a water-miscible organic solvent like acetonitrile or methanol, which serves to elute the retained compounds from the column. researchgate.netresearchgate.netasianpubs.org

    Gradient elution is frequently used to ensure that both early-eluting polar impurities and later-eluting non-polar impurities are resolved effectively within a reasonable analysis time. nih.gov A gradient program starts with a high proportion of the aqueous mobile phase and gradually increases the concentration of the organic modifier. This ensures that impurities, which may have very different retention times from Entecavir, are adequately separated. For example, one validated method utilized a gradient elution with mobile phase A consisting of a water-acetonitrile-trifluoroacetic acid mixture (990:10:1) and mobile phase B with a different ratio of the same components (700:300:1). nih.gov

    Table 2: Example of a Gradient Elution Program

    Time (minutes)% Mobile Phase A% Mobile Phase B
    0955
    204060
    254060
    30955
    35955

    The flow rate of the mobile phase and the temperature of the column are adjusted to optimize resolution and analysis time.

    Flow Rate: For standard HPLC columns (4.6 mm internal diameter), a flow rate of around 1.0 mL/min is commonly employed. researchgate.netjuniperpublishers.comresearchgate.netresearchgate.netjcsp.org.pk Some methods may use a slightly lower flow rate, such as 0.8 mL/min, to improve separation efficiency. asianpubs.org

    Column Temperature: Maintaining a constant and often elevated column temperature (e.g., 30°C) helps to reduce mobile phase viscosity, improve peak symmetry, and ensure reproducible retention times. nih.govresearchgate.net

    Entecavir and its impurities possess chromophores that allow for their detection using an ultraviolet (UV) detector. The selection of an appropriate detection wavelength is crucial for achieving high sensitivity. Based on the UV absorption spectrum of Entecavir, a wavelength of 254 nm is frequently selected for the simultaneous determination of the active ingredient and its related substances. researchgate.netnih.govjuniperpublishers.comasianpubs.orgresearchgate.net This wavelength provides a good response for both Entecavir and its various impurities, enabling their accurate quantification even at low levels. juniperpublishers.com

    Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering substantial improvements in speed, resolution, and sensitivity. This technology utilizes columns packed with smaller particles (typically sub-2 µm), which necessitates instrumentation capable of handling higher backpressures.

    For the analysis of Entecavir and its impurities, UPLC-MS/MS (tandem mass spectrometry) methods have been developed for the simultaneous quantification of Entecavir and other antiviral drugs in biological matrices like plasma. uniupo.it These methods leverage the power of UPLC for rapid and highly efficient chromatographic separation, coupled with the specificity and sensitivity of mass spectrometry for detection. uniupo.it

    The key advantages of applying UPLC for the analysis of this compound include:

    Faster Analysis Times: The high efficiency of UPLC columns allows for significantly shorter run times compared to HPLC, increasing sample throughput.

    Improved Resolution: The use of smaller particles leads to sharper and narrower peaks, providing better separation between closely eluting compounds, which is critical for resolving complex impurity profiles.

    Enhanced Sensitivity: Sharper peaks result in a greater peak height-to-noise ratio, leading to lower limits of detection (LOD) and quantification (LOQ).

    One UPLC-based method utilized an Acquity UPLC HSS T3 column (1.8 µm, 2.1 x 150 mm) with a gradient of water and acetonitrile (both with 0.05% formic acid) to achieve separation. uniupo.it The application of such advanced techniques provides a powerful tool for the rigorous quality control of Entecavir, ensuring that impurities like Impurity 5 are monitored and controlled effectively.

    Gas Chromatography (GC) Applications

    Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing compounds that can be vaporized without decomposition. However, its direct application for the analysis of Entecavir and its related impurities, including this compound, is generally not feasible. This limitation stems from the inherent physicochemical properties of Entecavir and its impurities. mastelf.comhplcvials.com

    This compound, identified as a dibenzylated intermediate of Entecavir, is a large, polar molecule with a high molecular weight and consequently, very low volatility. chemicea.comaquigenbio.com Direct injection of such non-volatile compounds into a GC system would result in thermal decomposition in the heated injection port rather than vaporization, preventing its passage through the chromatographic column. mastelf.com

    For a non-volatile compound to be analyzed by GC, a chemical modification step known as derivatization is required. hplcvials.comalwsci.comresearchgate.net This process transforms the non-volatile analyte into a more volatile and thermally stable derivative. Common derivatization techniques include silylation or acylation, which replace active hydrogen atoms in polar functional groups (like -OH and -NH) with less polar groups, thereby increasing volatility. hplcvials.com While theoretically possible, this approach is not commonly reported for Entecavir impurities. The preference in the pharmaceutical industry is for methods that can analyze the compound directly, such as liquid chromatography, to avoid the complexities and potential side reactions of derivatization. researchgate.net

    Chiral Chromatography for Stereoisomeric Impurities (if applicable)

    The control of stereoisomeric purity is a critical aspect of drug development and quality control, as different enantiomers or diastereomers of a chiral drug can exhibit varied pharmacological and toxicological profiles. wvu.eduamericanpharmaceuticalreview.com Entecavir possesses three asymmetric carbon atoms in its molecular structure, leading to the possible existence of eight optical isomers: the drug substance itself and seven stereoisomeric impurities (one enantiomer and six diastereomers). google.com The separation and quantification of these stereoisomers are mandatory to ensure the safety and efficacy of the drug.

    High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most prevalent and effective technique for the enantioseparation of pharmaceutical compounds. nih.govmdpi.com These specialized columns create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation. For Entecavir, various HPLC methods have been developed to separate its diastereomeric and enantiomeric impurities. juniperpublishers.com

    Hyphenated Techniques for Comprehensive Analysis

    Hyphenated analytical techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the comprehensive analysis of pharmaceutical impurities. This approach provides a multi-dimensional analysis, where the separation power of chromatography is combined with the identification capabilities of a detector like a mass spectrometer. For complex samples containing multiple impurities, such as in the synthesis of Entecavir, these techniques offer unparalleled specificity and sensitivity for both quantification and structural elucidation.

    Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-ESI-MS)

    Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS) and electrospray ionization (ESI), is a cornerstone for the identification and characterization of pharmaceutical impurities. semanticscholar.orgnih.gov An LC-ESI-MS/MS method has been successfully developed for the quantitative estimation of Entecavir and for the characterization of its degradation products. nih.govresearchgate.net

    This powerful technique is ideal for analyzing polar and non-volatile compounds like this compound. The LC component separates the impurity from the API and other related substances, after which the mass spectrometer provides mass and structural information.

    Typical LC-MS/MS Method Parameters:

    Chromatographic Separation : Achieved on a C18 column (e.g., Waters Symmetry C18, 250 mm × 4.6 mm, 5 µm). nih.gov

    Mobile Phase : An isocratic or gradient mixture, for instance, 20 mM ammonium acetate (pH 3) and acetonitrile in a 50:50 v/v ratio. nih.gov

    Ionization : ESI in positive mode is commonly used, detecting the protonated molecules [M+H]+.

    Detection : Multiple Reaction Monitoring (MRM) mode is employed for quantification, offering high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. researchgate.net

    This method allows for the characterization of not only known impurities like Impurity 5 but also unknown degradation products formed under stress conditions (e.g., acid hydrolysis or oxidation), making it vital for stability studies. nih.gov

    Gas Chromatography-Mass Spectrometry (GC-MS)

    Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capability of GC with the detection power of MS. While it is a primary tool for the analysis of volatile and semi-volatile compounds, its use for non-volatile impurities like this compound is limited for the same reasons outlined in the GC section. mastelf.com

    Direct analysis is not possible due to the impurity's low volatility. alwsci.com The compound would need to undergo derivatization to become amenable to GC-MS analysis. researchgate.net Although GC-MS is highly sensitive, the added complexity of the derivatization step makes LC-MS the preferred method for this type of analyte. researchgate.net However, GC-MS plays a crucial role in pharmaceutical analysis for the detection and quantification of residual solvents or other volatile process-related impurities that might be present in the Entecavir drug substance.

    HPLC-UV/Diode Array Detection (DAD)

    High-Performance Liquid Chromatography with Ultraviolet (UV) or Diode Array Detection (DAD) is the most widely used technique for the routine quality control of Entecavir and its impurities. juniperpublishers.comresearchgate.netasianpubs.org These methods are robust, precise, and cost-effective for quantitative analysis. A DAD detector offers the advantage of acquiring spectra across a range of wavelengths simultaneously, which helps in peak purity assessment and method development.

    A typical reversed-phase HPLC method for the determination of Entecavir and its related substances, including diastereomeric impurities, has been established and validated. juniperpublishers.comresearchgate.net

    Table 1: Typical HPLC-UV/DAD Chromatographic Conditions

    ParameterCondition
    Column C18 stationary phase (e.g., 150 x 4.6 mm, 3.5 µm) researchgate.netresearchgate.net
    Mobile Phase Isocratic mixture of a buffer (e.g., phosphate) and an organic solvent (e.g., acetonitrile) google.com
    Flow Rate 1.0 mL/min researchgate.netresearchgate.net
    Detection Wavelength 254 nm researchgate.net
    Column Temperature Ambient or controlled (e.g., 30 °C) researchgate.net

    This method is capable of effectively separating Entecavir from its process-related impurities, including Impurity 5, allowing for their accurate quantification. researchgate.net The resolution between Entecavir and its impurities is a critical parameter, with values greater than 2.0 being desirable. researchgate.netresearchgate.net

    Development of Stability-Indicating Analytical Methods

    The development of stability-indicating analytical methods is a critical component of pharmaceutical quality control, ensuring that a drug substance's purity and potency are accurately assessed over its shelf life. A stability-indicating method is defined as a validated analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients. researchgate.netdphen1.com For Entecavir, this involves subjecting the drug to a variety of stress conditions to induce degradation and subsequently developing analytical techniques, primarily High-Performance Liquid Chromatography (HPLC), capable of separating the intact drug from any formed impurities, including this compound.

    The foundation of developing such a method lies in performing forced degradation studies, also known as stress testing. dphen1.comjuniperpublishers.com These studies are mandated by the International Conference on Harmonisation (ICH) guidelines and involve exposing the API to conditions more severe than accelerated stability testing. nih.govresearchgate.netjyoungpharm.org The primary goal is to generate potential degradation products to understand the drug's degradation pathways and to prove the specificity of the analytical method. dphen1.comjuniperpublishers.com

    For Entecavir, forced degradation studies have been performed under several conditions:

    Acid and Base Hydrolysis: The drug is exposed to acidic and basic solutions, often with heat, to assess its susceptibility to hydrolysis. researchgate.netjuniperpublishers.com Studies show Entecavir is relatively stable under acidic conditions but can exhibit slight to significant degradation under basic hydrolysis. researchgate.netjuniperpublishers.com

    Oxidative Degradation: Treatment with an oxidizing agent, such as hydrogen peroxide, is used to evaluate the drug's sensitivity to oxidation. juniperpublishers.com Entecavir has demonstrated extensive degradation under oxidative stress. nih.govresearchgate.net

    Thermal Stress: The drug substance is subjected to high temperatures to assess its thermal stability. Entecavir has generally been found to be stable under thermal stress conditions. nih.govresearchgate.net

    Photolytic Stress: Exposure to light, typically UV radiation, is performed to determine the drug's photosensitivity. researchgate.net

    The analytical technique of choice for separating and quantifying Entecavir and its impurities is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). jgtps.comjbiochemtech.com Researchers have developed and validated various RP-HPLC methods that effectively resolve Entecavir from its degradation products. juniperpublishers.comnih.gov These methods are validated according to ICH guidelines for parameters including specificity, linearity, accuracy, precision, and robustness to ensure they are suitable for their intended purpose. nih.govjgtps.com The specificity of the method, its most crucial aspect for stability-indicating assays, is confirmed by its ability to separate the main drug peak from all degradation product peaks generated during stress testing. researchgate.netjuniperpublishers.com A mass balance close to 100% (e.g., 99.5%) confirms that all degradation products and the remaining API are accounted for, further validating the method's stability-indicating power. juniperpublishers.comresearchgate.net

    Detailed research findings from various studies highlight the specific chromatographic conditions employed to achieve effective separation.

    Table 1: Chromatographic Conditions for Stability-Indicating Analysis of Entecavir

    ColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Entecavir Retention Time (min)
    Gemini C18 (150 x 4.6 mm)Acetonitrile-water / 0.01 M Potassium Phosphate Buffer (pH 4)1.02534.18
    Waters Symmetry C18 (250 mm × 4.6 mm, 5 μm)20 mM Ammonium Acetate (pH 3) / Acetonitrile (50:50, v/v)Not SpecifiedNot Specified (LC-MS/MS)Not Specified
    Develosil C18 (150 x 4.6 mm, 5µm)Acetonitrile / Potassium Dihydrogen Phosphate Buffer (pH 3.4) (40:60)1.02572.26
    C18 (150 x 4.6 mm, 3.5 µm)Isocratic Mobile Phase Combination1.0254~7.5
    C18 (250 x 4.6 mm)Methanol / Water (55:45 v/v)1.02543.5

    The results from forced degradation studies provide insight into the stability profile of Entecavir and the number of degradation products that a stability-indicating method must be able to resolve.

    Table 2: Summary of Forced Degradation Studies of Entecavir

    Stress ConditionReagents and ConditionsObservation
    Acid Hydrolysis0.1 N HCl, reflux at 80°C for 24hNo significant degradation observed. juniperpublishers.com Stable under acidic stress. nih.govresearchgate.net
    Base Hydrolysis0.1 N NaOH, reflux at 80°C for 24hMinor to extensive degradation observed, forming multiple degradation products. researchgate.netjuniperpublishers.com
    Oxidative Degradation3% Hydrogen Peroxide, room temperature for 24hExtensive degradation observed. juniperpublishers.comnih.govresearchgate.net
    Thermal DegradationHeating at 80°CThe drug was found to be stable. nih.govresearchgate.net
    Photolytic DegradationExposure to UV lightStable under photolysis. nih.govresearchgate.net Some studies show formation of degraded forms. researchgate.net

    The successful development of these methods ensures that any potential impurities, such as this compound, that may arise during the manufacturing process or upon storage can be effectively separated from the main Entecavir peak and accurately quantified. researchgate.net The resolution between Entecavir and its impurities in these developed methods is consistently found to be greater than 2.0, meeting the requirements for baseline separation and ensuring reliable quantification. juniperpublishers.comresearchgate.net

    Impurity Profiling and Control Strategies for Entecavir Impurity 5

    Establishment of Impurity Specifications and Acceptance Criteria

    The establishment of specifications for impurities is a fundamental component of quality control in the pharmaceutical industry. These specifications are based on a combination of analytical capabilities and safety considerations.

    Thresholds for Reporting, Identification, and Qualification of Impurities

    International guidelines, primarily from the International Council for Harmonisation (ICH), have established a framework with three key thresholds for managing impurities in new drug substances. pharmagrowthhub.com These thresholds are determined by the maximum daily dose (MDD) of the drug. pharmagrowthhub.com

    Reporting Threshold : This is the level at which an impurity must be reported in regulatory submissions. pharmagrowthhub.com For drug substances with an MDD of up to 2 grams per day, the reporting threshold is 0.05%. pharmagrowthhub.comich.org If the MDD exceeds 2 grams per day, the threshold is lowered to 0.03%. pharmagrowthhub.com The analytical method's limit of quantitation (LOQ) must be at or below this threshold to ensure accurate reporting. pharmagrowthhub.com

    Identification Threshold : Above this level, the chemical structure of an impurity must be determined. pharmagrowthhub.comjpionline.org If an unknown impurity exceeds this threshold, it must be identified. pharmagrowthhub.com For a drug with an MDD of up to 2 grams per day, the identification threshold is 0.10% or a total daily intake (TDI) of 1.0 mg, whichever is lower. pda.org

    Qualification Threshold : This is the limit above which an impurity's biological safety must be established. jpionline.orguspnf.com If an impurity level exceeds this threshold, and it is not a significant metabolite, a comprehensive toxicological assessment is required. jpionline.org For an MDD of up to 2 grams per day, the qualification threshold is 0.15% or a TDI of 1.0 mg, whichever is lower. pda.org

    The following interactive table summarizes these ICH Q3A thresholds for new drug substances:

    Maximum Daily Dose (MDD)Reporting ThresholdIdentification ThresholdQualification Threshold
    ≤ 2 g/day 0.05%0.10% or 1.0 mg TDI (whichever is lower)0.15% or 1.0 mg TDI (whichever is lower)
    > 2 g/day 0.03%0.05%0.05%

    Justification of Acceptance Limits for Entecavir Impurity 5

    The acceptance limit for a specific impurity like this compound is justified based on a comprehensive evaluation. This includes the batch analysis data from the drug substance development, stability studies, and toxicological assessments. The limits are set to ensure that the impurity level in the final product is below the qualification threshold. If higher levels are proposed, they must be justified by safety data. The qualification process involves acquiring and evaluating data that establishes the biological safety of the individual impurity at the specified level. ich.org

    Regulatory Frameworks for Pharmaceutical Impurities

    The control of pharmaceutical impurities is governed by a well-established regulatory framework to ensure patient safety. adragos-pharma.com This framework is largely harmonized through international cooperation but also includes specific national requirements.

    International Conference on Harmonisation (ICH) Guidelines

    The ICH has developed a series of guidelines that are widely adopted by regulatory authorities in Europe, Japan, and the United States. adragos-pharma.com

    ICH Q1A(R2) : This guideline on stability testing of new drug substances and products provides a framework for evaluating how the quality of a drug substance varies over time under the influence of environmental factors. ich.org This is crucial for identifying degradation products that may arise during storage.

    ICH Q3A(R2) and Q3B(R2) : These are the cornerstone guidelines for the control of impurities. premier-research.com ICH Q3A(R2) deals with impurities in new drug substances, while ICH Q3B(R2) addresses impurities in new drug products. premier-research.comich.org They outline the thresholds for reporting, identification, and qualification of impurities. premier-research.com These guidelines apply to new drug substances produced by chemical synthesis. europa.eu

    ICH Q3C : This guideline provides permissible daily exposures for residual solvents in pharmaceutical products. ich.org

    Pharmacopoeial Monographs

    Pharmacopoeias provide official standards for drug quality. fda.gov The United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP) are the most referenced. fda.govbluelakepharmapi.com These monographs list specified impurities and provide analytical procedures for their detection and quantification. uspnf.com For Entecavir, specific impurities are listed and controlled as per the monographs of these pharmacopoeias. sigmaaldrich.comlgcstandards.com

    National Regulatory Requirements for Impurity Control

    While ICH guidelines provide a harmonized framework, national regulatory agencies may have additional specific requirements. fda.gov For instance, the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have adopted the ICH guidelines but may issue their own guidance documents that provide further clarification or address specific concerns. europa.eufda.gov In Malaysia, the National Pharmaceutical Regulatory Agency (NPRA) has established guidelines for the control of certain impurities, such as nitrosamines. npra.gov.my Manufacturers must comply with the national regulations of the country where the drug is marketed. who.int

    Quality by Design (QbD) Principles in Impurity Controlcbg-meb.nl

    Quality by Design (QbD) is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. Applying QbD principles is essential for effectively managing impurities like this compound. pqri.org

    A foundational element of QbD is quality risk management. A risk assessment is performed to identify, analyze, and evaluate potential sources of variability that could affect product quality. pharmtech.com For this compound, this involves examining the entire manufacturing process, from starting materials to the final active pharmaceutical ingredient (API), to pinpoint steps where the impurity could be formed or introduced.

    The control strategy is a planned set of controls, derived from product and process understanding, that assures process performance and product quality. pharmtech.com For Impurity 5, this strategy encompasses controls on input material attributes, equipment, and critical process parameters.

    Table 1: Illustrative Risk Assessment for this compound Formation

    Process Step Potential Failure Mode Potential Effect on Impurity 5 Risk Level Control Measure
    Raw Material Input Use of unqualified starting material or reagent. made-in-china.com Introduction of precursors leading to Impurity 5 formation. High Strict vendor qualification and raw material specification testing. geneesmiddeleninformatiebank.nl
    Condensation Reaction Incorrect temperature or reaction time. mfd.org.mk Increased formation of Impurity 5 as a side reaction product. Medium Define and control Critical Process Parameters (CPPs).
    Oxidation Step Non-optimal concentration of oxidizing agent. Incomplete reaction or side-product generation, including Impurity 5. Medium In-Process Control (IPC) checks for reaction completion.
    Crystallization/Isolation Improper solvent ratio or cooling rate. mfd.org.mk Inefficient purging of Impurity 5, leading to high levels in the final API. High Develop and validate a robust crystallization process.

    | Drying | Excessive temperature. | Thermal degradation of Entecavir or intermediates into Impurity 5. | Low | Define and control drying temperature and duration. |

    Critical Process Parameters (CPPs) are process parameters whose variability has an impact on a Critical Quality Attribute and therefore should be monitored or controlled to ensure the process produces the desired quality. pharmtech.com The identification of CPPs that influence the formation and purging of Impurity 5 is achieved through systematic process characterization studies.

    Several factors in the synthesis of Entecavir can be critical. These include temperature, mixing speeds, reaction time, and the rate of addition of reagents. mfd.org.mk For instance, in the multi-step synthesis of Entecavir, temperature control during condensation and hydrolysis steps can be crucial to prevent the formation of side products. google.com Similarly, the choice of solvent and base in deprotection steps can influence the impurity profile. google.com

    Table 2: Potential Critical Process Parameters (CPPs) for Controlling this compound

    Parameter Process Step Justification Control Range Example
    Temperature Condensation, Hydrolysis Can affect reaction kinetics and selectivity, potentially increasing the formation rate of Impurity 5. mfd.org.mk 15°C - 25°C
    pH / Acidity Hydrolysis, Deprotection Use of specific acids like formic acid can selectively drive the desired reaction without affecting protective groups, minimizing by-products. google.com pH 4.0 - 5.0
    Reaction Time All reaction steps Insufficient time may lead to incomplete reactions, while excessive time can promote side reactions and impurity formation. 8 - 12 hours
    Cooling Rate Crystallization Rapid cooling can lead to the entrapment of impurities within the crystal lattice. mfd.org.mk Controlled cooling at ≤ 5°C per hour

    | Agitation Speed | All reaction steps | Ensures homogeneity and efficient heat/mass transfer, preventing localized "hot spots" that could generate impurities. | 200 - 300 RPM |

    A Critical Quality Attribute (CQA) is a physical, chemical, biological, or microbiological property or characteristic that should be within an appropriate limit, range, or distribution to ensure the desired product quality. pqri.org For the Entecavir drug substance, the level of any given impurity, including Impurity 5, is a CQA as it directly relates to the purity of the API. pharmtech.combiopharminternational.com The specification for Entecavir includes limits for specified, unspecified, and total impurities, which are set based on regulatory guidelines and safety data. who.int

    | Polymorphic Form | Conforms to the specified form | Ensures consistent solubility and bioavailability. geneesmiddeleninformatiebank.nl |

    Good Manufacturing Practices (GMP) in Minimizing Impurity 5who.int

    Adherence to Good Manufacturing Practices (GMP) is fundamental to quality assurance and impurity control. GMP provides a framework of systems and procedures to ensure that products are consistently produced and controlled according to quality standards. who.int

    The quality of the final Entecavir API is highly dependent on the quality of the starting materials, reagents, and solvents used in its synthesis. geneesmiddeleninformatiebank.nl A comprehensive control strategy for raw materials is a GMP requirement. This involves setting stringent specifications for all incoming materials that could potentially impact the formation of Impurity 5.

    Vendor qualification is another critical component. Manufacturers must ensure that their suppliers have adequate quality systems in place to provide materials of consistent quality. made-in-china.com This process often involves audits of the vendor's facilities and a program of testing incoming materials to verify their identity, purity, and critical attributes.

    Table 4: Example of Raw Material Control for Entecavir Synthesis

    Raw Material Critical Attribute Test Method Acceptance Criteria
    2,6-diaminopurine Purity, related substances HPLC Purity ≥ 99.5%, specific impurities ≤ 0.1%
    Benzyl chloride Purity, water content GC, Karl Fischer Purity ≥ 99.0%, Water ≤ 0.05%
    Tetrahydrofuran (Solvent) Peroxide levels, water content Titration, Karl Fischer Peroxides ≤ 1 ppm, Water ≤ 0.05%

    | Sodium Methoxide (Base) | Assay, moisture content | Titration, Karl Fischer | Assay 29.5% - 30.5%, Moisture ≤ 0.2% |

    These tests can confirm reaction completion, check the levels of intermediates, or measure the concentration of impurities at a given step. researchgate.net High-Performance Liquid Chromatography (HPLC) is a common and powerful technique for IPC monitoring of impurity levels, allowing for precise quantification. researchgate.net If an IPC result is outside the predefined limits, an investigation is triggered, and corrective actions are taken before proceeding to the next step, preventing downstream issues and ensuring the final product meets its quality specifications. who.int

    Table 5: Illustrative In-Process Controls (IPCs) for Entecavir Manufacturing

    Process Step IPC Test Parameter Monitored Method Limit/Action
    Condensation Reaction monitoring Disappearance of starting material HPLC Starting material ≤ 2.0%
    Hydrolysis Intermediate purity check Level of hydrolyzed intermediate HPLC Intermediate purity ≥ 98%
    Post-Crystallization Impurity profile of wet cake Level of this compound HPLC Impurity 5 ≤ 0.20%

    | Final API | Residual solvents | Level of specified solvents | GC | Conforms to ICH Q3C limits |

    Table 6: Mentioned Chemical Compounds

    Compound Name
    Entecavir
    This compound
    2,6-diaminopurine
    Benzyl chloride
    Tetrahydrofuran
    Sodium Methoxide
    Formic acid

    Release Testing and Stability Testing

    Release and stability testing are fundamental components of quality control for any pharmaceutical product, ensuring that the drug meets its predefined specifications at the time of manufacture and throughout its shelf life. For Entecavir and its impurities, these tests are rigorously defined based on international guidelines.

    Release Testing

    Release testing for Entecavir drug products involves a comprehensive set of analyses to confirm that each batch meets the quality standards established during development and set forth in regulatory filings. A key part of this testing is the quantification of related substances, including potential impurities like this compound.

    High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for identifying and quantifying impurities in Entecavir. who.intrjpbcs.com Validation of these analytical methods is performed to ensure they are specific, accurate, precise, and sensitive enough to detect impurities at very low levels. rjpbcs.com

    While specific acceptance criteria for this compound are not publicly detailed in major pharmacopoeias, general limits for impurities are established. For instance, the United States Pharmacopeia (USP) monograph for Entecavir Tablets specifies limits for individual and total impurities, which would apply to Impurity 5 unless a specific, more stringent limit is required based on its toxicological profile. uspnf.com

    Table 1: Typical Impurity Acceptance Criteria for Entecavir Tablets (Based on USP) This table is interactive. Click on the headers to sort.

    Impurity Type Acceptance Limit
    Individual Impurity Not More Than (NMT) 0.5%

    Stability Testing

    Stability testing provides evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature and humidity. These studies are essential for determining storage conditions and establishing a shelf-life for the product.

    Public assessment reports for various generic Entecavir products confirm that stability studies are conducted according to the International Council for Harmonisation (ICH) guidelines. geneesmiddeleninformatiebank.nlmpa.se These studies typically involve storing the drug product at long-term and accelerated conditions. A consistent finding from these studies is an increase in the level of impurities under accelerated conditions (e.g., higher temperature and humidity), which underscores the importance of controlled storage. geneesmiddeleninformatiebank.nlmpa.se The finished product specifications for related substances are monitored throughout these studies to ensure they remain within the acceptable limits. mpa.se

    Table 2: ICH Stability Testing Conditions for Entecavir Drug Product This table is interactive. Hover over the conditions for more details.

    Study Type Storage Condition Minimum Duration
    Long-term 25°C ± 2°C / 60% RH ± 5% RH 36 months

    The stability data, including the profile of impurities like this compound, are used to justify the proposed shelf-life, which is often three years for Entecavir tablets stored in their approved packaging. mpa.se

    Control of Potential Genotoxic Impurities (if applicable to Impurity 5)

    The control of genotoxic impurities (GTIs) is a critical regulatory requirement, as these substances have the potential to damage DNA and cause mutations, potentially leading to cancer. ijcrt.org The strategy for controlling such impurities is guided by the ICH M7 guideline, which outlines a risk-based approach. ijcrt.org

    The parent molecule, Entecavir, has been reported to give positive responses in genotoxicity and carcinogenicity assays. nih.govheraldopenaccess.us Studies have shown that Entecavir can induce DNA single-strand breaks and chromosomal aberrations. nih.govheraldopenaccess.us This known genotoxic potential of the API necessitates a stringent evaluation of its impurities, including this compound, as they may share similar structural alerts or possess intrinsic genotoxic properties.

    The evaluation of an impurity for genotoxicity typically begins with a computational toxicology assessment using (Quantitative) Structure-Activity Relationship, or (Q)SAR, models. This analysis predicts the mutagenic potential based on the chemical structure of the impurity. Based on the (Q)SAR outcome and any available experimental data, the impurity is assigned to one of five classes.

    Table 3: ICH M7 Classification of Impurities This table is interactive. Click on a class to see the description.

    Class Description
    Class 1 Known mutagenic carcinogens.
    Class 2 Known mutagens with unknown carcinogenic potential.
    Class 3 Contain structural alert(s) for mutagenicity, but no mutagenicity data.
    Class 4 Contain structural alert(s) shared with the API or related compounds that have been tested and are non-mutagenic.

    If this compound were identified as a Class 3 impurity (containing a structural alert), a bacterial reverse mutation assay (Ames test) would typically be required to determine if it is actually mutagenic. ijcrt.org A positive result would classify it as a potential genotoxic impurity (Class 2), requiring strict control.

    For impurities confirmed as genotoxic, the principle of the Threshold of Toxicological Concern (TTC) is applied. The TTC is a concept that defines an acceptable intake level for any unstudied chemical that poses a negligible risk of carcinogenicity. ijcrt.org For long-term treatment, the generally accepted TTC for a single genotoxic impurity is 1.5 µ g/day . ijcrt.org This value is used to calculate a permissible concentration limit for the impurity in the API or finished product.

    Table 4: Staged Threshold of Toxicological Concern (TTC) Limits This table is interactive. Click on the duration to see the daily intake limit.

    Duration of Treatment Permitted Daily Intake
    < 1 month 120 µ g/day
    1 - 12 months 20 µ g/day
    1 - 10 years 10 µ g/day

    Given the long-term, and potentially lifelong, nature of Entecavir therapy, the 1.5 µ g/day limit would be the relevant threshold if this compound were demonstrated to be genotoxic. ijcrt.orgheraldopenaccess.us Control strategies would then be implemented, which could involve modifying the synthesis process to prevent its formation, introducing purification steps to remove it, or demonstrating that the process consistently reduces the impurity to a level below this stringent limit.

    Impact of Entecavir Impurity 5 on Pharmaceutical Quality and Stability

    Stability Studies and Impurity 5 Formation Kinetics

    Stability studies are essential for understanding how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light. These studies are crucial for determining storage conditions and shelf-life. Forced degradation studies are also performed to understand the degradation pathways and to demonstrate the specificity of analytical methods. rjpbcs.com While specific formation kinetics for Entecavir Impurity 5 are not detailed in publicly available literature, general stability data for Entecavir provides insight into its degradation profile.

    Under various stress conditions, Entecavir has shown different levels of stability:

    Base Hydrolysis: Minor degradation was observed when exposed to 0.1 N NaOH with reflux at 80°C for 24 hours. researchgate.net

    Acid Hydrolysis: The drug was found to be stable, with no degradation observed after exposure to 0.1 N HCl with reflux at 80°C for 24 hours. rjpbcs.commyexperiment.org

    Oxidative Degradation: Significant sensitivity was noted, with approximately 87.7% degradation when exposed to 3% hydrogen peroxide at room temperature for 24 hours. rjpbcs.comresearchgate.netmyexperiment.org

    Thermal and Photolytic Degradation: The drug was found to be stable when exposed to dry heat at 60°C for 10 days and under photolytic conditions. rjpbcs.commyexperiment.org

    Water Hydrolysis: No major degradation was observed when the drug was exposed to water at 60°C for 24 hours. rjpbcs.commyexperiment.org

    Table 1: Summary of Forced Degradation Studies on Entecavir

    ConditionExposure TimeObservationReference
    Acid (0.1 N HCl, 80°C)24 hoursNo degradation observed rjpbcs.commyexperiment.org
    Base (0.1 N NaOH, 80°C)24 hoursMinor degradation observed researchgate.net
    Oxidation (3% H₂O₂)24 hours~87.7% degradation rjpbcs.comresearchgate.netmyexperiment.org
    Dry Heat (60°C)10 daysNo degradation observed rjpbcs.commyexperiment.org
    Photolysis-Stable rjpbcs.commyexperiment.org
    Water (60°C)24 hoursNo major degradation rjpbcs.commyexperiment.org

    Accelerated stability studies are designed to increase the rate of chemical degradation or physical change of a drug product by using exaggerated storage conditions. For Entecavir tablets, these studies are typically conducted at 40°C and 75% relative humidity (RH) for six months. mpa.secbg-meb.nl Public assessment reports for generic Entecavir products consistently show that the increase in total impurities is most pronounced under these accelerated conditions. mpa.secbg-meb.nlgeneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl This indicates that higher temperature and humidity can promote the formation of degradation products, which would include any impurities formed through degradative pathways. The stability data from these tests are used to evaluate the product's stability and to support the proposed shelf-life.

    Long-term stability studies are performed under the recommended storage conditions to establish the product's shelf-life. For Entecavir, these studies have been conducted for periods ranging from 12 to 48 months at conditions such as 25°C/60% RH or 30°C/75% RH. rjpbcs.comcbg-meb.nlwho.intwho.int The results from these studies generally show that the Entecavir product is quite stable, with no significant changes or trends observed in impurity levels or other quality parameters. who.intwho.int This suggests that under recommended storage, the formation of this compound and other related substances is well-controlled and remains within acceptable limits.

    The stability of Entecavir and its impurities in solution is important for ensuring the accuracy of analytical testing. Research has shown that test solutions of Entecavir and its diastereomeric impurities, when prepared in a specified diluent, are stable for at least 48 hours. rjpbcs.comresearchgate.netheraldopenaccess.us This stability allows for reliable and consistent results during chromatographic analysis, such as HPLC, which is used to quantify impurities.

    Mass Balance Considerations in Degradation Studies

    Mass balance is an important aspect of forced degradation studies. It is the process of confirming that the amount of decreased active ingredient is quantitatively reflected in the formation of impurities and degradation products. In several validation studies for Entecavir, the mass balance of stressed samples was reported to be close to 99.5%. rjpbcs.comresearchgate.netmyexperiment.orgheraldopenaccess.us A good mass balance confirms that the analytical method is stability-indicating, meaning it can accurately detect and quantify all significant degradation products formed during stability studies, without interference from the main drug peak or other components. rjpbcs.com This ensures that any decrease in Entecavir is accounted for by a corresponding increase in total impurities.

    Influence on Entecavir Drug Product Shelf-Life

    The formation of impurities, including this compound, over time is a critical factor in determining the shelf-life of the Entecavir drug product. Stability data, gathered from both accelerated and long-term studies, demonstrate how impurity levels change over time. mpa.secbg-meb.nl Regulatory authorities evaluate this data to approve a shelf-life, which is the time period during which the product is expected to remain within its approved specifications. The observation that impurity levels show a more pronounced increase under accelerated conditions helps define appropriate storage conditions to ensure the product's quality throughout its approved shelf-life, which is often three years. mpa.secbg-meb.nlgeneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl

    Correlation Between Impurity 5 Levels and Entecavir Potency/Purity

    There is an intrinsic inverse correlation between the level of impurities and the potency or purity of an API. Potency, often measured as an assay value, represents the amount of the active substance. As Entecavir degrades, its assay value decreases, and the concentration of its degradation products, including any Impurity 5 formed, increases. The principle of mass balance in degradation studies directly reflects this relationship, where the sum of the assay of the active ingredient and the percentage of all impurities and degradation products should ideally total 100%. rjpbcs.comjgtps.com Therefore, controlling the levels of this compound and other related substances is essential for maintaining the potency and purity of the Entecavir drug product.

    Table of Mentioned Compounds

    Compound Name
    Entecavir
    This compound
    Entecavir Impurity A
    Hypromellose
    Hydrogen Peroxide

    Future Research Directions for Entecavir Impurity 5

    Development of Novel Green Chemistry Synthetic Routes to Mitigate Impurity 5 Formation

    The future of manufacturing the antiviral drug Entecavir hinges on the development of more environmentally friendly and efficient synthetic methods that minimize the formation of impurities, including Entecavir Impurity 5. Green chemistry principles offer a pathway to achieve this by focusing on atom economy, the use of less hazardous solvents, and the reduction of waste-generating protection and deprotection steps.

    Current synthetic routes for Entecavir often involve multiple steps, which can contribute to the formation of process-related impurities. For instance, the synthesis of the cyclopentane (B165970) core of Entecavir has been approached through various methods, including stereoselective boron-aldol reactions and intramolecular radical additions. ub.edu While effective, these multi-step syntheses can be complex and may lead to the generation of unwanted byproducts. ub.eduresearchgate.net

    A key aspect of mitigating the formation of this compound will be a thorough understanding of the reaction mechanisms that lead to its creation. By identifying the specific conditions and intermediates that contribute to the formation of this impurity, chemists can design synthetic routes that avoid these pathways. This may involve optimizing reaction conditions such as temperature, pressure, and solvent systems, or by utilizing alternative reagents that are less prone to side reactions.

    The principles of green chemistry also extend to the purification process. The development of crystallization-induced dynamic resolution or other innovative purification techniques could help in not only removing Impurity 5 but also in recycling valuable materials, further enhancing the sustainability of the manufacturing process.

    Advanced Spectroscopic and Chromatographic Techniques for Trace Impurity Profiling

    The accurate detection and quantification of trace-level impurities like this compound are critical for ensuring the safety and efficacy of the final drug product. biomedres.us Future research in this area will focus on the development and application of more sensitive and sophisticated analytical techniques.

    Spectroscopic Methods: Spectroscopic techniques are invaluable for the structural elucidation and characterization of impurities. ajrconline.org While standard techniques like UV-Visible Spectroscopy and Infrared (IR) Spectroscopy are useful, more advanced methods are needed for complex impurity profiling. semanticscholar.orgijcrt.org

    Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D-NMR techniques such as COSY, NOESY, and HETCOR will continue to be crucial for the unambiguous identification of the chemical structure of impurities like this compound. ijcrt.org

    Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) coupled with techniques like electrospray ionization (ESI) provides highly accurate mass measurements, enabling the determination of the elemental composition of impurities. researchgate.net Tandem mass spectrometry (MS/MS) can further provide fragmentation patterns for detailed structural analysis.

    Raman Spectroscopy: This technique has shown promise in the quantification of polymorphic impurities in Entecavir and can be a powerful tool for in-process monitoring due to its non-destructive nature and minimal sample preparation requirements. nih.gov

    Chromatographic Methods: Chromatography is the cornerstone of impurity separation and quantification. biomedres.us

    High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are the most widely used techniques for impurity profiling in pharmaceuticals. biomedres.us Future developments will focus on new column technologies with smaller particle sizes and different stationary phase chemistries to achieve higher resolution and faster analysis times. researchgate.netresearchgate.net The use of high-pH stable columns can also offer alternative selectivity for challenging separations. researchgate.net

    Hyphenated Techniques: The coupling of chromatographic systems with mass spectrometers (LC-MS, UHPLC-MS/MS) is a powerful tool for both the separation and identification of trace impurities. ijcrt.orgresearchgate.net These techniques provide the sensitivity and specificity required to detect and characterize impurities at very low levels.

    Capillary Electrophoresis (CE): CE offers high peak efficiency and can be a valuable alternative or complementary technique to HPLC, especially for the separation of polar and structurally similar impurities. semanticscholar.org

    The following table summarizes some of the advanced analytical techniques and their potential applications in the analysis of this compound:

    Analytical TechniqueApplication in this compound AnalysisKey Advantages
    UHPLC-MS/MS Sensitive and selective quantification of the impurity in the drug substance and product.High sensitivity, specificity, and speed. researchgate.net
    High-Resolution Mass Spectrometry (HRMS) Accurate mass determination for elemental composition and structural elucidation.Precise mass measurement for unambiguous identification.
    2D-NMR Spectroscopy Complete structural characterization of the impurity.Detailed structural information. ijcrt.org
    Raman Spectroscopy Quantification of polymorphic forms and potential for in-process control.Non-destructive, minimal sample preparation. nih.gov
    Capillary Electrophoresis (CE) Separation of polar and structurally related impurities.High separation efficiency. semanticscholar.org

    Computational Chemistry and Modeling for Impurity Formation Prediction

    Computational chemistry and predictive modeling are emerging as powerful tools in pharmaceutical development to anticipate and control the formation of impurities. chemical.ainih.gov These in silico approaches can significantly reduce the time and resources required for experimental studies by identifying potential impurity-forming reactions before they occur in the laboratory.

    The application of computational tools in the context of this compound can be multifaceted:

    Reaction Pathway Modeling: By using quantum mechanics (QM) and molecular mechanics (MM) methods, it is possible to model the thermodynamics and kinetics of various reaction pathways involved in the synthesis of Entecavir. This allows for the identification of the most likely routes leading to the formation of Impurity 5 and other byproducts.

    Structure-Activity Relationship (SAR) Models: For certain classes of impurities, such as nitrosamines, SAR models can be used to predict their potential for formation based on the chemical structures of the starting materials, intermediates, and reagents. zamann-pharma.com

    Predictive Analytics and AI: The use of artificial intelligence (AI) and machine learning algorithms can help in analyzing large datasets from synthetic reactions to identify patterns and correlations that lead to impurity formation. chemical.aijopir.in AI-powered platforms can predict reaction outcomes and suggest optimized conditions to minimize the generation of specific impurities. chemical.ai

    Forced Degradation Studies Simulation: Computational models can simulate the degradation of Entecavir under various stress conditions (e.g., heat, light, pH) to predict the formation of degradation products, which could include Impurity 5. This can help in designing more stable formulations.

    Several software tools are available that can aid in the prediction of impurity formation:

    Computational Tool/ApproachApplication
    Quantum Mechanics (QM) Modeling Elucidating reaction mechanisms and transition states for impurity formation.
    Molecular Dynamics (MD) Simulations Studying the conformational landscape of Entecavir and its interaction with reagents to understand reactivity. scribd.com
    AI-Powered Prediction Platforms Predicting impurity profiles based on reaction inputs and conditions. chemical.ai
    In Silico Toxicology Prediction Assessing the potential toxicity of predicted impurities to prioritize control strategies.

    By integrating these computational approaches into the drug development process, it is possible to proactively design synthetic routes and manufacturing processes that are less prone to the formation of this compound, leading to a more robust and reliable supply of this critical medication.

    Standardization of Reference Standards for this compound

    The availability of well-characterized reference standards is fundamental for the accurate identification, quantification, and control of impurities in pharmaceutical products. ajrconline.org For this compound, the establishment of globally recognized and readily accessible reference standards is a critical area for future focus.

    Reference standards serve several key purposes in pharmaceutical quality control: synzeal.comaxios-research.com

    Method Validation: They are essential for validating the accuracy, precision, linearity, and specificity of analytical methods used to detect and quantify the impurity. axios-research.com

    Quality Control (QC) Testing: Routine QC testing of Entecavir drug substance and drug product relies on reference standards for the identification and quantification of Impurity 5. synzeal.com

    Stability Studies: Reference standards are used to monitor the formation of the impurity during stability studies of the drug product. synzeal.com

    Currently, several commercial suppliers offer reference standards for Entecavir impurities, including Impurity 5. synzeal.comaxios-research.comaquigenbio.comsynzeal.com However, ensuring the consistency, purity, and traceability of these standards is paramount.

    Future research and development in this area should concentrate on:

    Development of Certified Reference Materials (CRMs): The development of CRMs for this compound by national metrology institutes or pharmacopeias would provide a higher level of accuracy and traceability.

    Pharmacopeial Recognition: Inclusion of this compound and its reference standard in major pharmacopeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), would harmonize testing procedures and acceptance criteria across different regions. sigmaaldrich.com

    Characterization of Reference Standards: Comprehensive characterization of reference standards using a battery of analytical techniques (e.g., NMR, MS, HPLC, elemental analysis) is necessary to confirm their identity and purity. synzeal.com

    Stability of Reference Standards: Studies to determine the long-term stability and appropriate storage conditions for the reference standard are crucial to ensure its integrity over time.

    The following table outlines the key attributes of a well-characterized reference standard for this compound:

    AttributeDescriptionImportance
    Identity Confirmed by spectroscopic methods like NMR and MS.Ensures the correct compound is being used as the standard.
    Purity Determined by a mass balance approach or a quantitative chromatographic method.Crucial for accurate quantification of the impurity in test samples.
    Traceability Linked to a primary standard or a certified reference material.Provides confidence in the accuracy of the measurements. aquigenbio.com
    Certificate of Analysis (CoA) A document detailing the characterization and assigned purity of the standard.Provides essential information to the end-user. synzeal.com

    By focusing on the standardization of reference standards for this compound, the pharmaceutical industry can ensure more reliable and consistent quality control of Entecavir products, ultimately safeguarding patient health.

    Regulatory Harmonization for Impurity Limits and Control Strategies

    Ensuring the safety and quality of pharmaceutical products like Entecavir requires a robust regulatory framework for the control of impurities. jpionline.org A key area for future development is the global harmonization of regulatory requirements for impurities, including specific limits and control strategies for this compound.

    International Council for Harmonisation (ICH) guidelines, such as Q3A(R2) for impurities in new drug substances and Q3B(R2) for impurities in new drug products, provide a framework for setting acceptable limits for impurities. ich.orgamericanpharmaceuticalreview.com These guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug. americanpharmaceuticalreview.comjpionline.org

    However, the interpretation and implementation of these guidelines can vary between different regulatory agencies. Future efforts should focus on achieving greater harmonization in the following areas:

    Setting Impurity Limits: Establishing a harmonized, scientifically justified, and risk-based limit for this compound that is accepted by major regulatory bodies worldwide. This would simplify the global development and marketing of Entecavir products.

    Control Strategies: Harmonizing the expectations for control strategies to manage the formation of Impurity 5. This includes agreement on appropriate in-process controls, raw material specifications, and final product testing.

    Risk Assessment: Promoting a harmonized approach to the risk assessment of impurities. europa.eu This involves a comprehensive evaluation of the potential toxicity of the impurity and its impact on patient safety. jpionline.org For potentially mutagenic impurities, guidelines like ICH M7 provide a framework for assessment and control. americanpharmaceuticalreview.com

    Data Sharing: Encouraging greater transparency and data sharing between pharmaceutical manufacturers and regulatory agencies to facilitate the establishment of appropriate impurity limits.

    The following table summarizes the key ICH guidelines relevant to the control of impurities and their applicability to this compound:

    ICH GuidelineTitleRelevance to this compound
    Q3A(R2) Impurities in New Drug SubstancesProvides guidance on the qualification and control of impurities in the Entecavir active pharmaceutical ingredient (API). ich.org
    Q3B(R2) Impurities in New Drug ProductsGuides the control of impurities that may arise during the manufacturing or storage of the final Entecavir drug product. americanpharmaceuticalreview.com
    Q3D(R1) Elemental ImpuritiesAddresses the control of elemental impurities that may be present in the drug product. europa.eu
    M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic RiskProvides a framework for identifying, categorizing, and controlling mutagenic impurities. americanpharmaceuticalreview.com
    Q9 Quality Risk ManagementOutlines principles and tools for a risk-based approach to quality management, which can be applied to the control of impurities. europa.eu

    Greater regulatory harmonization will not only streamline the drug development and approval process but also ensure that patients worldwide have access to high-quality, safe, and effective Entecavir.

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.